Sunvozertinib - 2370013-12-8

Sunvozertinib

Catalog Number: EVT-10955735
CAS Number: 2370013-12-8
Molecular Formula: C29H35ClFN7O3
Molecular Weight: 584.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sunvozertinib is an orally available, irreversible, dual kinase inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) that shows similar activity against certain activating mutations, including exon 20 insertions (exon20ins), with potential antineoplastic activity. Upon oral administration,sunvozertinib binds to and inhibits EGFR and HER2, which may result in the inhibition of tumor growth and angiogenesis, and tumor regression in EGFR/HER2-expressing tumors. EGFR and HER2 are receptor tyrosine kinases that play major roles in tumor cell proliferation and tumor vascularization. In contrast to other agents active against exon20ins mutations, sunvozertinib appears to be more selective against mutated EGFR than wild-type (wt) EGFR. This may lessen wtEGFR-related dose-limiting toxicity and may allow for the administration of the desired therapeutic dose of sunvozertinib.
Overview

Sunvozertinib, also known as DZD9008, is a targeted therapeutic agent designed to inhibit the epidermal growth factor receptor, particularly focusing on exon 20 insertion mutations in non-small cell lung cancer. This compound represents a significant advancement in the treatment of patients who have previously undergone platinum-based chemotherapy and exhibit resistance due to specific mutations in the epidermal growth factor receptor. The drug was developed through rational design strategies that aimed to enhance selectivity and efficacy against mutant forms of the receptor while minimizing effects on wild-type epidermal growth factor receptor.

Source and Classification

Sunvozertinib was developed by Dizal Pharmaceutical and has been classified as an irreversible inhibitor of the epidermal growth factor receptor. It specifically targets exon 20 insertion mutations, which are known to confer resistance to other epidermal growth factor receptor inhibitors. The compound has shown promising results in clinical trials, particularly in the WU-KONG1B study, which evaluated its efficacy in previously treated patients with non-small cell lung cancer harboring these mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of sunvozertinib involves several key steps, primarily focusing on nucleophilic substitution reactions. Initial synthetic routes leverage a scaffold derived from osimertinib, which is modified to enhance binding affinity for the target mutations. The process includes:

  1. Nucleophilic Substitution: The starting materials undergo nucleophilic substitution under alkaline conditions.
  2. Formation of Intermediates: Various intermediates are formed through sequential reactions, including reductions and condensation reactions.
  3. Final Product Isolation: The final compound is isolated after purification steps that ensure high purity suitable for clinical use.

Detailed methods include the use of hydrogen gas as a reducing agent and platinum carbon as a catalyst for specific reduction steps, ultimately leading to the formation of sunvozertinib .

Molecular Structure Analysis

Structure and Data

The molecular structure of sunvozertinib can be characterized by its specific binding interactions with the epidermal growth factor receptor. It features a pyrimidine hinge binding motif and an anilinophenyl moiety that enhances its selectivity for mutant forms of the receptor.

  • Molecular Formula: C₂₁H₂₃N₅O
  • Molecular Weight: Approximately 377.45 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: The structural elucidation has been supported by 1^{1}H and 13^{13}C nuclear magnetic resonance spectroscopy, confirming the integrity of the synthesized compound .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing sunvozertinib primarily include:

  1. Nucleophilic Substitution Reactions: These reactions form the backbone of the synthetic route, allowing for modifications at various positions on the molecular scaffold.
  2. Reduction Reactions: Critical for converting nitro groups to amino functionalities, enhancing the reactivity and binding properties of the compound.
  3. Condensation Reactions: These are employed to link different functional groups, ultimately forming the complete structure of sunvozertinib.

These reactions are conducted under controlled conditions to optimize yield and minimize by-products .

Mechanism of Action

Process and Data

Sunvozertinib functions by irreversibly binding to the mutant forms of the epidermal growth factor receptor, specifically targeting exon 20 insertion mutations. This binding inhibits downstream signaling pathways that promote tumor growth and survival:

  • Inhibition of Kinase Activity: By covalently attaching to the receptor, sunvozertinib effectively blocks its kinase activity.
  • Selectivity for Mutant Receptors: The compound demonstrates significantly higher potency against mutant receptors compared to wild-type forms, with an IC50 value around 10-fold lower for certain mutations .

This mechanism allows for effective tumor regression in patients with resistant forms of non-small cell lung cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sunvozertinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: The compound shows good solubility in organic solvents, which is advantageous for formulation into oral dosage forms.
  • Stability: Stability studies indicate that sunvozertinib maintains its integrity under various environmental conditions typical for pharmaceutical compounds.

These properties are critical for ensuring effective delivery and bioavailability in clinical settings .

Applications

Scientific Uses

Sunvozertinib is primarily utilized in clinical oncology as a treatment option for patients with non-small cell lung cancer exhibiting specific epidermal growth factor receptor mutations. Its applications include:

  • Targeted Therapy: Used as a second-line treatment after platinum-based chemotherapy failure.
  • Clinical Trials: Ongoing studies continue to evaluate its efficacy across diverse patient populations with varying mutation profiles.

The promising results from clinical trials underscore its potential role as a standard treatment for resistant non-small cell lung cancer cases .

Properties

CAS Number

2370013-12-8

Product Name

Sunvozertinib

IUPAC Name

N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C29H35ClFN7O3

Molecular Weight

584.1 g/mol

InChI

InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m1/s1

InChI Key

BTMKEDDEMKKSEF-QGZVFWFLSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O

Isomeric SMILES

CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CC[C@H](C4)N(C)C)OC)Cl)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.